
Iron(II) gluconate hydrate
Vue d'ensemble
Description
Iron(II) gluconate hydrate, also known as ferrous gluconate, is a black compound often used as an iron supplement . It is the iron (II) salt of gluconic acid .
Synthesis Analysis
Iron(II) gluconate is synthesized from sodium gluconate and iron(II) sulphate as precursors . The reaction product is purified by treating the crude reaction mixture with acidic and basic ion exchange resins for the removal of Na+ and SO42- ions .Molecular Structure Analysis
The molecular formula of this compound is (C6H11O7)2Fe · aq . Its molecular weight is 446.14 (anhydrous basis) .Chemical Reactions Analysis
Iron(II) gluconate is obtained in the form of dark green crystals after drying . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
This compound appears as a light yellow to brown powder . It is soluble in water and glycerin, but negligible in alcohol . Its melting point is 188 °C (370 °F; 461 K) dihydrate .Applications De Recherche Scientifique
Crystallography and Physical Properties
Iron(II) gluconate hydrate exhibits interesting crystallographic structures that change depending on its hydration level. Research by Gondek and Dubiel (2020) revealed that fully hydrated iron(II) gluconate forms a monoclinic structure, while the dry form adopts a triclinic structure. Additionally, the study found that iron in the samples exists in the form of both Fe(II) and Fe(III) ions, with varying proportions depending on hydration status (Gondek & Dubiel, 2020).
Mössbauer Spectroscopy and Thermogravimetric Study
Ferrous gluconate's behavior under thermal conditions has been studied using Mössbauer spectroscopy and thermogravimetry. Kulgawczuk et al. (1989) discovered that Fe2+ occupies two different sites in the hydrated phase and one site post-thermal treatment. This study provides insights into the thermal stability and oxidation behavior of ferrous gluconate (Kulgawczuk, Ruebenbauer, & Sepiol, 1989).
Synthesis and Characterization
The synthesis and characterization of iron(II) gluconate as a potential antianemic drug have been explored. Nikolic et al. (2014) reported on its synthesis and physical and chemical properties, providing valuable information on its structure and degradation behavior under various conditions (Nikolic et al., 2014).
Environmental Applications
Iron(II) gluconate has applications in environmental science, particularly in water treatment. Ranjithkumar et al. (2014) studied its use in the synthesis of a magnetic activated carbon/α-Fe2O3 nanocomposite for the removal of dyes from water, highlighting its potential in water purification processes (Ranjithkumar, Sangeetha, & Vairam, 2014).
Iron Chemistry in Oceanography
A study by Rue and Bruland (1997) on iron chemistry in the equatorial Pacific Ocean indicated that iron(II) gluconate complexes could increase the reaction efficiency in marine environments. This has implications for our understanding of iron's role in oceanic ecosystems (Rue & Bruland, 1997).
Mécanisme D'action
Target of Action
The primary target of Iron(II) gluconate hydrate is the body’s hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues . Iron is a crucial component of hemoglobin, and this compound provides a bioavailable form of iron that the body can use to produce this essential protein .
Mode of Action
This compound works by supplying the body with iron, which is necessary for the production of hemoglobin . When this compound is ingested, it is broken down in the stomach and the iron is absorbed into the bloodstream. This iron is then used by the body to produce hemoglobin .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the production of hemoglobin . When there is a deficiency of iron in the body, the production of hemoglobin decreases, leading to a condition known as iron-deficiency anemia . By providing a source of bioavailable iron, this compound helps to increase the production of hemoglobin and prevent or treat this condition .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed in the duodenum and upper jejunum . The iron is then distributed throughout the body, where it is primarily used in the bone marrow for hemoglobin synthesis . Any excess iron is stored in the liver, spleen, and bone marrow .
Result of Action
The primary molecular effect of this compound is the increased production of hemoglobin, resulting in improved oxygen-carrying capacity of the blood . On a cellular level, this leads to improved oxygen delivery to cells throughout the body, supporting cellular respiration and energy production . Clinically, this results in the alleviation of symptoms associated with iron-deficiency anemia, such as fatigue and weakness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of iron can be affected by the presence of other substances in the gut. Certain substances, such as ascorbic acid (vitamin C), can enhance iron absorption, while others, such as calcium and certain types of dietary fiber, can inhibit it . Furthermore, the stability of this compound can be affected by storage conditions, such as temperature and humidity .
Analyse Biochimique
Biochemical Properties
Iron(II) gluconate hydrate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, once absorbed into the bloodstream, it quickly oxidizes into trivalent iron ions and binds with transferrin in the plasma, forming plasma iron . This plasma iron is then transported to the liver, spleen, and bone, where it is stored as ferritin . In the bone, the iron from ferritin can bind to form hemoglobin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a vital role in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it binds with transferrin in the plasma to form plasma iron . This binding interaction facilitates the transport and distribution of iron within the body.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies detailing these effects were not found, it is generally known that iron supplements, including this compound, can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels. For instance, it plays a role in the synthesis of hemoglobin, a critical process in the body’s metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds with transferrin in the plasma, which facilitates its transport to various tissues, including the liver, spleen, and bone .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Iron(II) gluconate hydrate can be achieved through a simple reaction between Iron(II) sulfate heptahydrate and gluconic acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product.", "Starting Materials": [ "Iron(II) sulfate heptahydrate", "Gluconic acid", "Water" ], "Reaction": [ "Dissolve Iron(II) sulfate heptahydrate in water to form a clear solution", "Add gluconic acid to the solution and stir until it dissolves completely", "Heat the solution to 70-80°C and maintain the temperature for 1-2 hours", "Allow the solution to cool to room temperature", "Filter the solution to remove any impurities", "Crystallize the product by evaporating the solvent slowly", "Dry the crystals in a desiccator to obtain Iron(II) gluconate hydrate" ] } | |
Numéro CAS |
22830-45-1 |
Formule moléculaire |
C6H14FeO8 |
Poids moléculaire |
270.02 g/mol |
Nom IUPAC |
iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |
InChI |
InChI=1S/C6H12O7.Fe.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/t2-,3-,4+,5-;;/m1../s1 |
Clé InChI |
WQHWCCNWPQBFKI-ZBHRUSISSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.[Fe] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
melting_point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |
Description physique |
Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar |
Numéros CAS associés |
526-95-4 (Parent) |
Solubilité |
Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of iron(II) gluconate hydrate in the synthesis of iron oxide nanoparticles?
A1: this compound serves as a precursor in the synthesis of iron oxide nanoparticles. It provides a source of iron(II) ions, which undergo oxidation and precipitation reactions in the presence of an oxidant and stabilizing agents. In the study by Shoja'ziyan et al. [], this compound was used in conjunction with iron(III) chloride hexahydrate and the peptide oxytocin to synthesize highly stable iron oxide nanoparticles with a size range of 2-5 nm using a microwave-assisted method.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



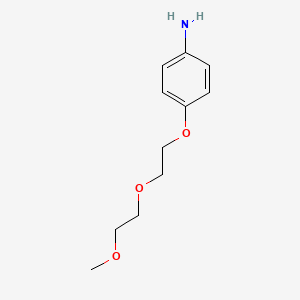

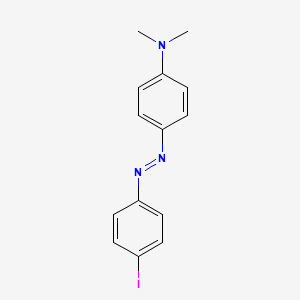

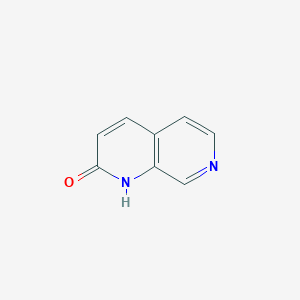
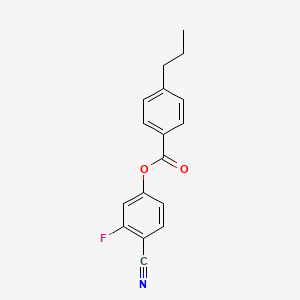

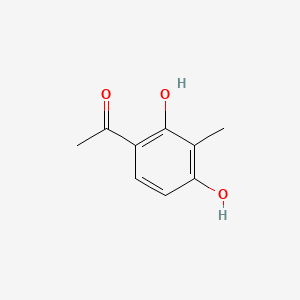
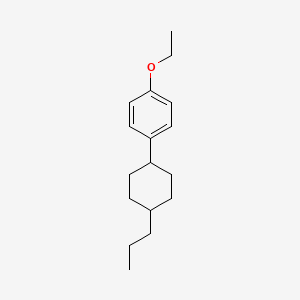

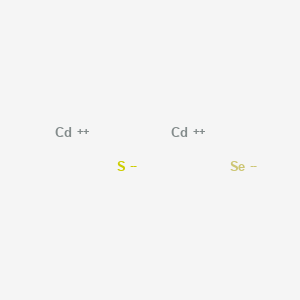
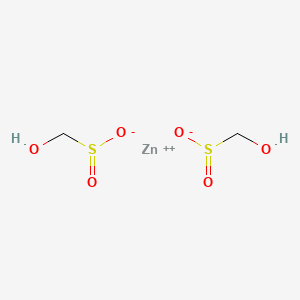
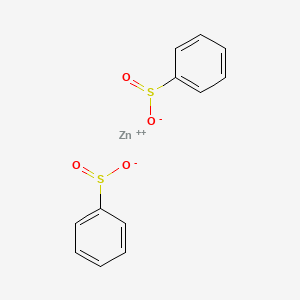
![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)